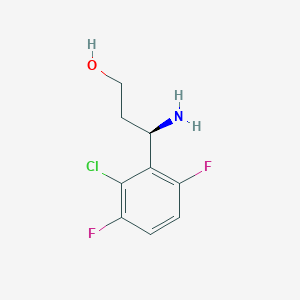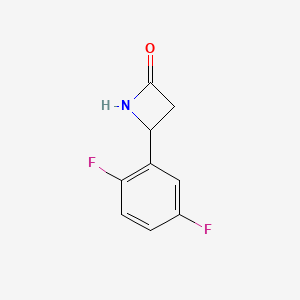
4-(2,5-Difluorophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Difluorophenyl)azetidin-2-one is a chemical compound with the molecular formula C9H7F2NO and a molecular weight of 183.15 g/mol This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,5-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Difluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
4-(2,5-Difluorophenyl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly in the area of β-lactam antibiotics.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Difluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This inhibition can disrupt various biological pathways, leading to its observed biological effects. The compound’s fluorine atoms enhance its binding affinity and stability, making it a potent inhibitor in certain biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Difluorophenyl)azetidin-2-one: Known for its unique fluorine substitutions on the phenyl ring.
Azetidin-2-one: The parent compound without fluorine substitutions, used in the synthesis of β-lactam antibiotics.
Spiro-azetidin-2-one: A spirocyclic variant with enhanced biological activity and stability.
Uniqueness
This compound stands out due to its fluorine substitutions, which enhance its chemical stability and biological activity. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
Propiedades
Fórmula molecular |
C9H7F2NO |
|---|---|
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
4-(2,5-difluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H7F2NO/c10-5-1-2-7(11)6(3-5)8-4-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
Clave InChI |
KRDXFKHHDCBPPO-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)C2=C(C=CC(=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


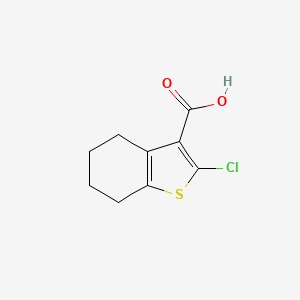
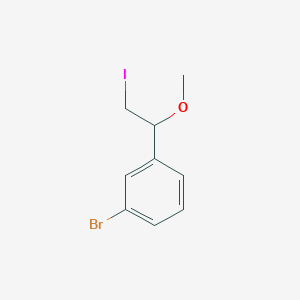

![3-{[1-(3-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B15274305.png)
![3-[(4,4-Dimethylcyclohexyl)methoxy]azetidine](/img/structure/B15274314.png)
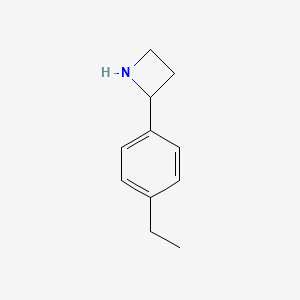
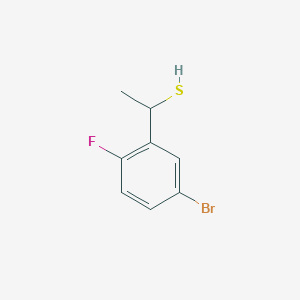
![7-(Thiophen-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15274338.png)
amine](/img/structure/B15274342.png)
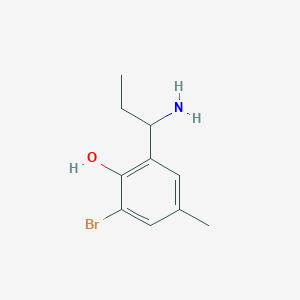

amine](/img/structure/B15274363.png)

